![molecular formula C8H8O2 B3043239 2-(3-Hydroxyphenyl)acetaldehyde CAS No. 81104-39-4](/img/structure/B3043239.png)
2-(3-Hydroxyphenyl)acetaldehyde
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde can be related to the enantioselective organocatalytic reactions described in the first paper. The paper discusses asymmetric domino Michael-acetalization reactions of 2-hydroxynitrostyrene and aldehydes, which could potentially be applied to the synthesis of related compounds like this compound. The process involves a water-mediated reaction followed by oxidation, yielding products with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of this compound could be influenced by the conformational restrictions observed in the synthesis of 1,3-dioxanes, as mentioned in the third paper. The synthesis process described leads to a phenyl moiety fixed in an axial orientation, which could be relevant for understanding the spatial arrangement of substituents in this compound .
Chemical Reactions Analysis
The fourth paper provides insights into the reactivity of acetaldehyde with hydroxyl radicals, which could be extrapolated to the behavior of this compound under similar conditions. The study uses quantum chemical methods to predict the formation of acetyl radicals, which could be a relevant aspect when considering the chemical reactions involving this compound .
Physical and Chemical Properties Analysis
The rapid hydration of acetyl radicals, as studied in the fifth paper, could inform the understanding of the physical and chemical properties of this compound. The paper indicates that acetaldehyde and its hydrate exist in equilibrium, and the acetyl radical hydrates much faster than acetaldehyde itself. This information could be crucial when considering the stability and reactivity of this compound in aqueous solutions .
Case Studies and Additional Considerations
While the provided papers do not directly study this compound, they offer valuable information on related compounds and reactions that can be used to infer properties and synthesis methods for this compound. The second paper, for instance, discusses the protection of carboxylic acids using a related compound, which could be relevant for the manipulation of this compound in a laboratory setting . Additionally, the sixth paper's discussion on phenylmercury derivatives could provide insights into the potential interactions of this compound with heavy metals and its fluorescence properties .
Scientific Research Applications
Chemical Synthesis and Protection
2-(3-Hydroxyphenyl)acetaldehyde has relevance in the field of chemical synthesis. A study by Arai et al. (1998) highlights the use of similar compounds, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, in the protection of carboxylic acids. The amides derived from this compound are stable under basic conditions and can be converted into various other forms like esters, amides, and aldehydes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Reaction Studies
Research into the behavior of acetaldehyde in aqueous solutions, as conducted by Schuchmann and Sonntag (1988), provides insights into the hydration and reaction kinetics of similar aldehydes, which could be relevant to understanding the properties of this compound. This study examines the reaction rates and formation of radicals, offering a detailed view of the chemical processes involved (Schuchmann & Sonntag, 1988).
Surface Interaction Studies
Singh et al. (2008) investigated the adsorption of acetaldehyde on TiO2 surfaces, providing insight into the interaction of similar aldehydes with surfaces. This study could be relevant for understanding how this compound might interact with various catalysts or surfaces in chemical processes (Singh, Zhou, Paul, & Klabunde, 2008).
Atmospheric Chemistry
The interaction of acetaldehyde with hydroxyl radicals in atmospheric chemistry is another area of relevance. A theoretical study by Farnia et al. (2013) on the mechanism and kinetics of acetaldehyde's reaction with hydroxyl radicals in the atmosphere provides valuable insights into the environmental behavior of similar compounds (Farnia, Vahedpour, Abedi, & Farrokhpour, 2013).
Biochemical Research
In the field of biochemistry, the coupled expression of enzymes involved in the metabolism of related compounds, as studied by Lee et al. (2006), can offer insights into the biological interactions and pathways related to this compound. This research focuses on enzymes responsible for catabolic pathways in E. coli, which could be relevant for understanding how similar compounds are processed biologically (Lee, Ko, Kang, & Lee, 2006).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, acetaldehyde, indicates that it is extremely flammable and may cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to handle with care, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Future Directions
While specific future directions for 2-(3-Hydroxyphenyl)acetaldehyde are not available, research on similar compounds suggests potential applications in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the microbial synthesis of hydroxytyrosol and hydroxysalidroside suggests potential applications in the production of these beneficial compounds .
properties
IUPAC Name |
2-(3-hydroxyphenyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBVODJMXUTCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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